
L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine is a peptide compound composed of five amino acids: phenylalanine and leucine. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Substitution reactions often use specific enzymes or chemical reagents to replace amino acid residues.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine has diverse applications in scientific research:
Chemistry: It is used to study peptide synthesis methods and the effects of amino acid sequence on peptide properties.
Biology: This peptide can be used to investigate protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine: Peptides like this one are explored for their potential therapeutic applications, including as drug delivery agents and in the development of peptide-based vaccines.
Industry: In the industrial sector, peptides are used in the production of cosmetics, food additives, and as components in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular responses, including changes in gene expression, enzyme activity, or signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanyl-L-leucine: A dipeptide with similar amino acid composition but shorter chain length.
L-Leucyl-L-phenylalanine: Another dipeptide with reversed sequence of amino acids.
Cyclo(L-phenylalanyl-L-leucyl): A cyclic peptide with a similar sequence but different structural conformation.
Uniqueness
L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and length, which confer distinct physicochemical properties and biological activities. Its longer chain length compared to dipeptides allows for more complex interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
834899-50-2 |
|---|---|
Fórmula molecular |
C36H53N5O6 |
Peso molecular |
651.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C36H53N5O6/c1-22(2)17-28(38-32(42)27(37)20-25-13-9-7-10-14-25)33(43)39-29(18-23(3)4)34(44)40-30(21-26-15-11-8-12-16-26)35(45)41-31(36(46)47)19-24(5)6/h7-16,22-24,27-31H,17-21,37H2,1-6H3,(H,38,42)(H,39,43)(H,40,44)(H,41,45)(H,46,47)/t27-,28-,29-,30-,31-/m0/s1 |
Clave InChI |
RBKUOQGRMWIHDM-QKUYTOGTSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)
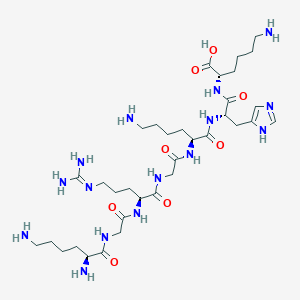

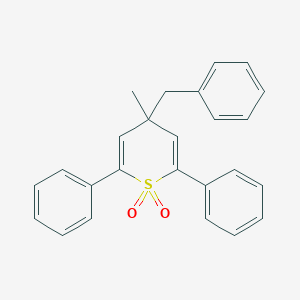
![(2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone]](/img/structure/B14181464.png)
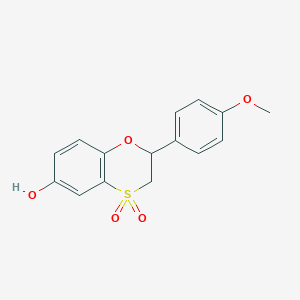
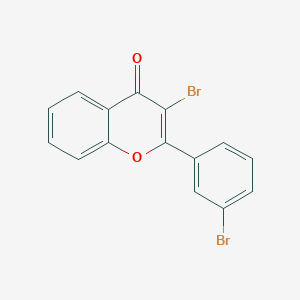
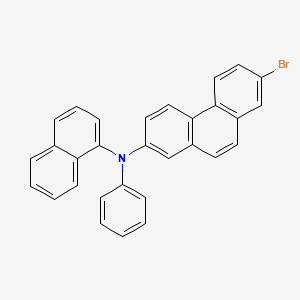
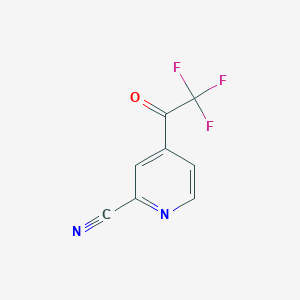
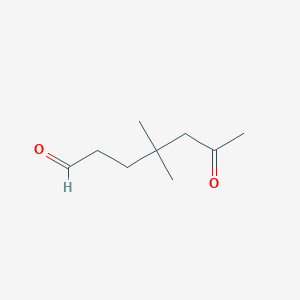
![4-[Hydroxy(phenyl)methyl]non-4-en-3-one](/img/structure/B14181516.png)
![6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14181523.png)
